An In-Depth Technical Guide to the Physicochemical Properties of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine, a unique tricyclic amine with a rigid cage-like structure reminiscent of adamantane. While experimental data for certain properties of this specific molecule are not extensively available in public literature, this guide synthesizes known information with established, authoritative methodologies for the experimental determination of its key physicochemical parameters. By providing a combination of existing data and detailed protocols, this document serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, enabling a thorough understanding and practical application of this compound.
Introduction
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine is a fascinating molecule characterized by a rigid, three-dimensional cage structure. This structural motif, a nitrogen-rich analogue of the adamantane core, imparts unique stereochemical and electronic properties that are of significant interest in various scientific disciplines. The presence of a primary amine group on this constrained framework suggests potential applications as a building block in the synthesis of novel pharmaceuticals, polymers, and fine chemicals.
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. Parameters such as solubility, lipophilicity (logP), and ionization constant (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For materials science applications, properties like melting point and thermal stability are of paramount importance. This guide aims to provide a thorough compilation of the known physicochemical properties of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine and to equip researchers with the necessary experimental protocols to determine those that are not yet fully characterized.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical compound is to establish its precise identity and structure.
| Identifier | Value | Source |
| IUPAC Name | 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine | [PubChem][1] |
| CAS Number | 14707-75-6 | [PubChem][1] |
| Molecular Formula | C₇H₁₄N₄ | [PubChem][1] |
| Molecular Weight | 154.21 g/mol | [PubChem][1] |
| Canonical SMILES | C1C2(CN3CN1CN(C2)C3)N | [PubChem][1] |
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// Edges for the cage structure edge [color="#4285F4"]; N1 -- C1; N1 -- C2; N2 -- C1; N2 -- C3; N2 -- C4; N3 -- C2; N3 -- C3; N3 -- C5; C1 -- C6; C2 -- C6; C3 -- C6; C4 -- N2; C5 -- N3; C6 -- N4 [label="", style=dashed];
}
Known and Predicted Physicochemical Properties
| Property | Value | Method | Source |
| Physical State | Powder | Visual Inspection | [CymitQuimica][2] |
| XLogP3-AA | -1.1 | Computed | [PubChem][1] |
Note on XLogP3-AA: This is a computationally predicted octanol-water partition coefficient. A negative value suggests that the compound is likely to be hydrophilic. However, experimental verification is crucial for drug development applications.
Experimental Protocols for Physicochemical Property Determination
To address the gaps in the experimental data, this section provides detailed, field-proven protocols for determining the key physicochemical properties of 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine.
Melting Point Determination
The melting point is a fundamental property that provides an indication of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1°C).
Methodology: Capillary Melting Point Determination
This method is a standard and widely accepted technique for accurate melting point determination.[3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.
-
For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature approximately 15-20°C below the estimated melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Reporting: Report the melting point as a range of these two temperatures.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5][6][7]
Methodology: Shake-Flask Method
Materials:
-
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine
-
Phosphate buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C)
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet the excess solid.
-
Sample Analysis:
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC).
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
-
Quantification: Determine the concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of the compound.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For an amine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a highly accurate method for pKa determination.[8][9][10][11]
Methodology: Potentiometric Titration
Materials:
-
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a combination electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in deionized water. Add KCl to maintain a constant ionic strength.
-
Titration Setup: Place the beaker on a stir plate, insert the pH electrode and the tip of the burette.
-
Titration:
-
Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.
-
Determination of the Octanol-Water Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. While the shake-flask method is the traditional approach, HPLC-based methods are often faster and require less material.[12][13][14][15][16]
Methodology: HPLC-Based logP Determination
Principle: This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its logP value.
Materials:
-
HPLC system with a C18 column and a UV-Vis or MS detector
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol)
-
A set of standard compounds with known logP values
-
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine
Procedure:
-
Calibration Curve:
-
Inject each of the standard compounds onto the HPLC column under isocratic conditions.
-
Record the retention time (tR) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t₀) / t₀, where t₀ is the dead time.
-
Plot log(k') versus the known logP values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the sample compound onto the same HPLC column under the same conditions.
-
Determine its retention time and calculate its log(k').
-
-
logP Calculation: Use the calibration curve to determine the logP of the sample compound from its log(k') value.
Synthesis
A definitive, published synthesis route specifically for 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine is not readily found in widely available chemical literature. However, based on the structure, a plausible synthetic approach would likely involve derivatives of hexamine (1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane), which is a common starting material for adamantane-like structures. Further research into specialized chemical synthesis databases may be required to uncover a specific protocol.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine presents an intriguing molecular scaffold for exploration in drug discovery and materials science. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this compound. The methodologies outlined for determining melting point, solubility, pKa, and logP are robust, widely accepted, and essential for advancing the understanding and application of this and other novel chemical entities.
References
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- International Journal of Pharmaceutics. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-10.
- Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- Google Patents. (2003). US6524863B1 - High throughput HPLC method for determining Log P values.
- National Center for Biotechnology Information. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 16(5), 1079-1084.
- Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 66, 144-154.
-
Wired Chemist. (n.d.). Determination of Melting Point. Available at: [Link]
- ACS Publications. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 94(23), 8269–8276.
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
-
PubChem. (n.d.). 1,3,5-Triazatricyclo[3.3.1.1,3,7]decan-7-amine. Retrieved from [Link]
- The Journal of Physical Chemistry. (1962). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 66(12), 2416-2419.
- National Chung Hsing University. (n.d.).
- University of Massachusetts Boston. (2009). Using Melting Point to Determine Purity of Crystalline Solids.
- University of Arizona. (n.d.). Experiment 1 - Melting Points.
- University of Calgary. (n.d.).
- Creative Bioarray. (n.d.).
- National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9436-9467.
- ACS Publications. (2006). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- AK Scientific, Inc. (n.d.). 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-amine;trihydrochloride.
- National Center for Biotechnology Information. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 17(5), 5634-5645.
- Santa Cruz Biotechnology, Inc. (n.d.).
- Sigma-Aldrich. (2024).
- PubChem. (n.d.). 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, compd. with 2-(chloromethyl)oxirane (1:?).
- CymitQuimica. (n.d.).
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